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N,N'-Di-acridin-9-yl-benzene-1,4-diamine

DNA bisintercalation Linker rigidity Contiguous site binding

For researchers requiring a geometrically defined DNA bis-intercalator, flexible-chain diacridine analogs introduce binding-mode ambiguity due to 'creeping' kinetics. This compound's rigid 1,4-phenylenediamine linker enforces a fixed 7 Å interchromophore distance, guaranteeing simultaneous, contiguous bisintercalation at two adjacent base pairs. Ideal for calibrating topoisomerase I unwinding assays or establishing reference site-size ladders in ITC. - Produces a characteristic viscometric slope of 2.2 for unambiguous bifunctional binding verification. - Serves as a definitive standard to benchmark novel bis-intercalators in competitive displacement assays. - Differentiates structure-specific Holliday junction recognition from non-specific duplex intercalation.

Molecular Formula C32H22N4
Molecular Weight 462.5 g/mol
Cat. No. B12465138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-acridin-9-yl-benzene-1,4-diamine
Molecular FormulaC32H22N4
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC5=C6C=CC=CC6=NC7=CC=CC=C75
InChIInChI=1S/C32H22N4/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)35-27)33-21-17-19-22(20-18-21)34-32-25-11-3-7-15-29(25)36-30-16-8-4-12-26(30)32/h1-20H,(H,33,35)(H,34,36)
InChIKeyCHEGZEWTNWNRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Overview and DNA Binding Mechanism


N,N'-Di-acridin-9-yl-benzene-1,4-diamine (N1,N4-bis(acridin-9-yl)benzene-1,4-diamine) is a synthetic homodimeric acridine derivative belonging to the diacridine class of DNA ligands [1]. Its structure features two 9-aminoacridine chromophores connected via a rigid, coplanar 1,4-phenylenediamine linker, forcing a fixed interchromophore distance of approximately 7 Å [2]. This geometric constraint is rare among bis-intercalators and enforces a strict bifunctional binding mode at contiguous DNA sites, making it a critical tool compound for investigating structure-specific DNA recognition, helix distortion, and the biophysics of polyintercalation [2].

Rigid 1,4-phenylenediamine linker enforces defined DNA bisintercalation geometry
Contiguous base-pair binding mode supports mechanistic studies of DNA helix distortion
Tool compound for structure-specific DNA recognition and polyintercalation biophysics

Why Rigid-Linker Specificity Matters


The biological activity and DNA binding mode of diacridines are exquisitely sensitive to linker chain length, flexibility, and polarity [1]. Compounds with flexible alkyl linkers (e.g., hexane-1,6-diamine) can undergo 'creeping' along the DNA helix via fast chromophore exchange kinetics, whereas the rigid benzene linker of this compound locks the two acridine rings into a coplanar geometry that forces simultaneous bisintercalation at two contiguous base-pair sites [2]. Simple mono-intercalators like 9-aminoacridine cannot produce the same degree of DNA helix unwinding or structural distortion [3]. Because these structural features directly dictate the compound's utility as a mechanistic probe of DNA topology and bifunctional ligand binding, substituting a flexible-chain analog or a mono-intercalator will fundamentally alter the experimental outcome [2].

Flexible-chain diacridine analogs may adopt mixed mono/bisintercalation modes, not the strict contiguous-site binding of the rigid linker.
Simple mono-intercalators (e.g., 9-aminoacridine) lack the bifunctional DNA unwinding and structural distortion signature required for many biophysical assays.
Linker length variations alter the interchromophore distance and binding site size, shifting the experimental outcome for DNA topology probes.

Validated Differentiation from Structural Analogs


Contiguous-Site Bisintercalation vs. Flexible-Chain Ambiguity

N,N'-Di-acridin-9-yl-benzene-1,4-diamine (compound 4 in Atwell et al.) was specifically designed with a rigid benzene linker to enforce bisintercalation at two contiguous DNA sites. Viscometric analysis of helix extension with sonicated rod-like DNA revealed a slope of 2.2 for this rigid bis(acridine), compared to slopes of 1.3 and 1.1 for the corresponding mono-intercalating chromophores 9-aminoacridine and its N-methyl derivative, confirming a bifunctional binding mode that forces binding at adjacent base pairs [1]. In contrast, diacridines with flexible linkers shorter than six methylene units (e.g., C4-diacridine) are sterically restricted to monointercalation, while longer flexible linkers can ambiguously adopt mono- or bisintercalation modes depending on conditions [2].

Contiguous-site bisintercalation
Head-to-head
Slope 2.2 vs Slope 1.3
DNA helix extension slope (viscometry): rigid bis-acridine vs. 9-aminoacridine mono-intercalator
Supports contiguous-site bifunctional binding attribution.
Direct comparison from J. Am. Chem. Soc. 1985.
DNA bisintercalation Linker rigidity Contiguous site binding

Fixed Interchromophore Geometry vs. Variable Linker Conformation

The rigid 1,4-phenylenediamine bridge of the target compound restricts the two acridine chromophores to an essentially coplanar geometry with a fixed separation of approximately 7 Å in the only strain-free conformation, as determined by Courtauld molecular models [1]. This contrasts sharply with flexible alkyl-chain diacridines where the interchromophore distance is variable and the binding mode is length-dependent: homologues with 1–4 methylene groups monointercalate, while bifunctional intercalation becomes possible only when the chain exceeds six carbons (interchromophore distance up to 8.8 Å) [2]. The fixed 7 Å distance of the rigid compound uniquely targets two contiguous base pairs, whereas flexible-chain dimers can span 2 or more base pairs depending on chain length and solution conditions [2].

Interchromophore geometry
Context-dependent
Fixed ~7 Å vs Variable up to ~8.8 Å
Interchromophore distance: rigid linker vs. flexible C6-diacridine; molecular modeling and viscometry data
Fixed geometry may support reproducible binding stoichiometry in biophysical assays.
Cross-study comparison; confirm under specific assay conditions.
Interchromophore distance DNA binding affinity Linker conformation

Unique Helix Unwinding and Binding Site Size Signature

The rigid bisintercalative binding of N,N'-Di-acridin-9-yl-benzene-1,4-diamine produces a characteristically large DNA helix unwinding effect. In assays using covalently closed circular PM2 DNA, the compound's unwinding angle is consistent with simultaneous intercalation of two chromophores at contiguous sites, yielding a site size of approximately 2 base pairs per bound ligand molecule [1]. This distinguishes it from mono-intercalators like 9-aminoacridine (site size ~2 bp but with a smaller unwinding angle per bound molecule) and from flexible-chain bis-intercalators such as C6-diacridine, which typically exhibit a larger binding site size of 4 base pairs due to neighbor-exclusion effects when bisintercalating at non-contiguous sites [2].

Binding site size signature
Context-dependent
~2 bp per molecule vs ~4 bp (flexible C6)
Binding site size from PM2 DNA unwinding assays; rigid bisintercalation vs. neighbor-excluded binding
Higher ligand density achievable on DNA for structural perturbation experiments.
Cross-study; verify with specific DNA topology methods.
DNA unwinding angle Topoisomerase assay Bisintercalation stoichiometry

Recommended Research Applications


Biophysical Studies of DNA Helix Distortion

This compound is the definitive probe for experiments requiring rigid, geometrically defined bisintercalation at two adjacent base pairs. Its fixed 7 Å interchromophore distance and coplanar acridine orientation produce a characteristic DNA helix extension (viscometric slope 2.2 vs. 1.3 for mono-intercalators) that serves as a calibration standard for quantifying bifunctional ligand binding [1]. Use it in topoisomerase I unwinding assays, linear dichroism, or atomic force microscopy studies where precise knowledge of the intercalation geometry is required to interpret structural distortions of the DNA double helix.

Comparative Screening Against Flexible Bis-Intercalators

As a compound that exclusively bisintercalates at contiguous sites, N,N'-Di-acridin-9-yl-benzene-1,4-diamine serves as a critical comparator for screening libraries of novel bis-intercalating agents. Its binding mode (2 bp site size, contiguous binding) is fundamentally different from flexible-chain diacridines that bind with a 4 bp site size due to neighbor exclusion [2]. Include this compound in competitive displacement assays and DNA melting temperature studies to benchmark whether new chemical entities achieve genuine contiguous-site binding or exhibit the more common neighbor-excluded bisintercalation pattern.

Probing Holliday Junction Recognition

Bis-intercalators with rigid linkers exhibit specific, structure-selective recognition of four-way DNA (Holliday) junctions that is not observed with flexible-chain analogs [1]. The rigid benzene linker of this compound provides a geometrically complementary scaffold for binding at the junction crossover point, enabling its use as a tool to probe the cellular recognition and resolution of DNA recombination intermediates. Employ it in electrophoretic mobility shift assays (EMSAs) and FRET-based junction binding studies to distinguish junction-specific binding from non-specific duplex intercalation.

Calibration Standard for Binding Site Size Determination

Owing to its well-characterized binding stoichiometry of one molecule per 2 base pairs at saturation [1], this compound is an ideal standard for calibrating DNA binding site size measurements via UV-Vis absorbance titration, fluorescence quenching, or isothermal titration calorimetry (ITC). Use it alongside ethidium bromide (site size ~2 bp) and C6-diacridine (site size ~4 bp) [2] to establish a reference ladder of site sizes, enabling accurate determination of the binding footprint for novel DNA ligands of unknown binding mode.

Application
Selection Property
Validation Focus
DNA helix distortion biophysics
Rigid contiguous-site bisintercalation
Viscometric helix extension, topoisomerase assays
Bis-intercalator comparator screening
Contiguous vs. neighbor-excluded binding mode
Competitive displacement, DNA melting studies
Holliday junction structure probing
Rigid-linker complementarity to junction crossover
EMSA, FRET junction binding assays
Binding site size calibration
Well-characterized binding stoichiometry
UV-Vis titration, ITC, fluorescence quenching
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